High-Yield Synthesis from Boc-D-phenylalaninol Demonstrates Efficient Access to Cyclohexyl Derivative
Boc-D-cha-ol is efficiently prepared via the catalytic hydrogenation of its aromatic precursor, Boc-D-phenylalaninol. Under specific conditions (5% Rh/C, 60 °C, 411.6 kPa H2 in MeOH/H2O for 16 hours), the desired product is obtained in a high isolated yield of 94% . This efficient conversion provides a quantifiable advantage for procurement, as it ensures a straightforward and high-yielding synthetic route for producing the key cyclohexyl analog from a readily available starting material.
| Evidence Dimension | Synthetic Yield from Aromatic Precursor |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | Boc-D-phenylalaninol (precursor) |
| Quantified Difference | 94% isolated yield of Boc-D-cha-ol from Boc-D-phenylalaninol |
| Conditions | 5% Rh/C, H2 (411.6 kPa), MeOH/H2O, 60°C, 16 h |
Why This Matters
The high yield confirms the reliability of this synthetic step, a critical consideration for cost-effective laboratory-scale preparation or when scaling up for peptide synthesis campaigns.
